molecular formula C7H4BrClN4 B8644067 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyrimidine

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyrimidine

Cat. No. B8644067
M. Wt: 259.49 g/mol
InChI Key: AOOWZGIOEQQPOY-UHFFFAOYSA-N
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Patent
US07504397B2

Procedure details

To a solution of 2,4-dichloropyrimidine (0.447 g, 3 mmol) in anhydrous DMF (4 ml) was added potassium carbonate (0.415 g, 3 mmol). The reaction mixture was cooled (0° C.) under an inert atmosphere before the addition of 4-bromo-1-H-imidazole (0.441 g, 3 mmol) as solution in DMF (2 ml). The reaction was then allowed to stir at this temperature for a further 3 hours whereupon water (3 ml) was added. The resultant white precipitate was removed from the mixture by filtration and washed with water before being dried to give the title compound as a white solid (0.18 g, 23%) which was suitably pure to be used without further purification. m/z (LC-MSW, ESP):259.2,261.2 (bromine isotopes) [M+H]+, R/T=3.47 mins.
Quantity
0.447 g
Type
reactant
Reaction Step One
Quantity
0.415 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.441 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[Br:15][C:16]1[N:17]=[CH:18][NH:19][CH:20]=1.O>CN(C=O)C>[Br:15][C:16]1[N:17]=[CH:18][N:19]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=2)[CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.447 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
0.415 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.441 g
Type
reactant
Smiles
BrC=1N=CNC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resultant white precipitate was removed from the mixture by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
before being dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CN(C1)C1=NC(=NC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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